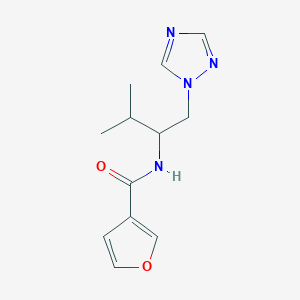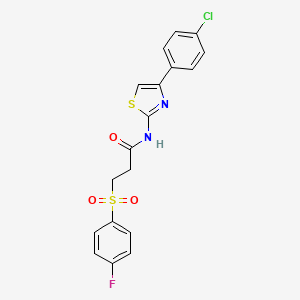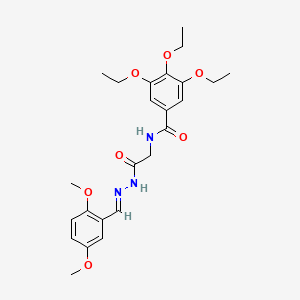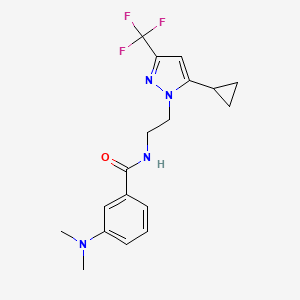
Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate” is a complex organic compound. Based on its name, it likely contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzothiazole ring (a six-membered aromatic ring fused to a five-membered ring containing sulfur and nitrogen atoms), an acetylamino group (which consists of an acetyl group bonded to an amino group), and a carboxylate group (which is a deprotonated or ionized form of a carboxylic acid group) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitution or addition, condensation, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and the properties of similar compounds.科学研究应用
Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit strong antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have potential anticancer properties, which have been attributed to its ability to induce apoptosis in cancer cells. Moreover, this compound has been shown to exhibit anti-inflammatory properties, which could be useful in the development of new anti-inflammatory drugs.
作用机制
The mechanism of action of Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal species by disrupting their cell membranes. Moreover, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate in lab experiments is its strong antibacterial and antifungal activities. This makes it a useful tool for studying the mechanisms of action of various antimicrobial agents. Additionally, this compound has been shown to exhibit anticancer and anti-inflammatory properties, which could be useful in the development of new drugs for these diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which could affect the results of the experiments.
未来方向
There are many future directions for the study of Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate. One possible direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs for cancer and inflammation. Moreover, future studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in various scientific fields. Its strong antibacterial and antifungal activities, as well as its potential anticancer and anti-inflammatory properties, make it a useful tool for studying the mechanisms of action of various drugs. However, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the development of new drugs.
合成方法
The synthesis of Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate involves the reaction of 2-aminobenzothiazole with acetic anhydride and methyl chloroformate. This reaction leads to the formation of the intermediate N-acetyl-2-amino-benzothiazole, which is then reacted with ethyl chloroformate to obtain the final product, this compound. This synthesis method has been optimized to obtain a high yield of pure this compound.
安全和危害
属性
IUPAC Name |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(14)12-11-13-8-4-3-7(10(15)16-2)5-9(8)17-11/h3-5H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYCCQFFJCNNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2621558.png)

![2-[(4-Bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2621561.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2621570.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)
![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)


![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)
